(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This particular compound is characterized by the presence of two hydroxyl groups at positions 2 and 4 on the pyrimidine ring, and a 5-fluoro-2-methoxyphenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and urea.
Condensation Reaction: The 5-fluoro-2-methoxybenzaldehyde undergoes a condensation reaction with urea in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.
Cyclization: The intermediate compound undergoes cyclization under acidic conditions to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature.
Substitution: Halogenating agents, alkylating agents, appropriate solvents, and catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Halogenated or alkylated pyrimidine compounds.
Scientific Research Applications
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in critical biological processes.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interfere with DNA/RNA synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methoxyphenylboronic Acid
- 3-Formylphenylboronic Acid
- 4-Formylphenylboronic Acid
Uniqueness
(2,4)-Dihydroxy-5-(5-fluoro-2-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of hydroxyl and fluoro-methoxyphenyl groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(5-fluoro-2-methoxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c1-17-9-3-2-6(12)4-7(9)8-5-13-11(16)14-10(8)15/h2-5H,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJNACCMZABHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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